Adb-fubinaata

Cannabinoid receptor pharmacology Structure-activity relationship (SAR) Reference standard characterization

ADB-FUBINAATA, also designated ADB-FUBIATA (AD-18, FUB-ACADB), is a synthetic indole-derived cannabinoid receptor agonist (SCRA) that belongs to the indole-3-carboxamide class. It is a close structural analog of ADB-FUBICA, differentiated by the insertion of a single methylene bridge within the terminal amide linker side chain, extending the spacer between the indole core and the carboxamide terminus.

Molecular Formula C22H25FN4O2
Molecular Weight 396.5 g/mol
Cat. No. B10829966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdb-fubinaata
Molecular FormulaC22H25FN4O2
Molecular Weight396.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)N)NC(=O)CC1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F
InChIInChI=1S/C22H25FN4O2/c1-22(2,3)20(21(24)29)25-19(28)12-17-16-6-4-5-7-18(16)27(26-17)13-14-8-10-15(23)11-9-14/h4-11,20H,12-13H2,1-3H3,(H2,24,29)(H,25,28)/t20-/m1/s1
InChIKeyMULIMWKIYDFHAW-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ADB-FUBINAATA (ADB-FUBIATA) Reference Standard: Structural Identity and Class Baseline for Synthetic Cannabinoid Research Procurement


ADB-FUBINAATA, also designated ADB-FUBIATA (AD-18, FUB-ACADB), is a synthetic indole-derived cannabinoid receptor agonist (SCRA) that belongs to the indole-3-carboxamide class. It is a close structural analog of ADB-FUBICA, differentiated by the insertion of a single methylene bridge within the terminal amide linker side chain, extending the spacer between the indole core and the carboxamide terminus [1]. First identified in 2021, this compound is classified as a new psychoactive substance (NPS) and is distributed as an analytical reference standard for forensic toxicology and cannabinoid receptor pharmacology research [2]. Unlike the potent indazole-based SCRAs such as ADB-FUBINACA (CB1 EC50 ~1.2 nM), ADB-FUBINAATA exhibits markedly lower cannabinoid receptor affinity, with an EC50 of approximately 635 nM at CB1, yet retains full agonist efficacy at this receptor [3].

Why ADB-FUBINAATA Cannot Be Interchanged with ADB-FUBICA, ADB-FUBINACA, or Other In-Class Indole/Indazole Cannabinoid Reference Standards


Superficial structural similarity among indole-3-carboxamide synthetic cannabinoids masks critical pharmacological divergence that precludes generic substitution in analytical and pharmacological workflows. ADB-FUBINAATA differs from its closest analog ADB-FUBICA by a single methylene bridge extension in the amide linker, a modification that reduces CB1 potency by over 240-fold (EC50 635 nM vs. 2.6 nM) and confers a distinct metabolic and immunological cross-reactivity profile [1]. In behavioral pharmacology, ADB-FUBINAATA fails to fully substitute for the discriminative stimulus of Δ9-THC in rodent models, in stark contrast to other tert-leucinamide SCRAs such as ADB-FUBINACA (ED50 = 0.075 mg/kg for full substitution), a feature that has direct implications for abuse liability assessment and forensic case interpretation [2]. Quantitative differentiation data is provided below.

ADB-FUBINAATA Quantitative Evidence Guide: Direct Comparator Data for Informed Reference Standard Selection


CB1 Receptor Potency: ADB-FUBINAATA vs. ADB-FUBICA (Indole Core Analog) – 244-Fold Reduction from Methylene Bridge Extension

ADB-FUBINAATA (ADB-FUBIATA) exhibits drastically reduced CB1 receptor agonist potency compared to ADB-FUBICA, its closest structural analog. ADB-FUBINAATA incorporates an extended amide linker with an additional methylene bridge (–CH2–) between the chiral center and the terminal carboxamide, whereas ADB-FUBICA features the standard valinate/tert-leucinamide linker length found in high-potency SCRAs such as ADB-FUBINACA [1]. In a fluorescence-based membrane potential assay using HEK293T cells expressing recombinant human CB1 receptors, ADB-FUBINAATA displays an EC50 of 635 nM, while ADB-FUBICA yields an EC50 of 2.6 nM under comparable conditions [2]. This represents a 244-fold reduction in CB1 potency consequent to a single methylene bridge insertion, a SAR finding that is critical for laboratories designing cannabinoid receptor functional assays or developing structure-based screening panels.

Cannabinoid receptor pharmacology Structure-activity relationship (SAR) Reference standard characterization

CB2 Receptor Activity: ADB-FUBINAATA Exhibits Negligible CB2 Agonism vs. ADB-FUBICA and ADB-FUBINACA

ADB-FUBINAATA demonstrates a profound loss of CB2 receptor agonist activity relative to its indole and indazole analogs. Whereas ADB-FUBICA activates CB2 with an EC50 of 3.0 nM and ADB-FUBINACA (structurally similar indazole scaffold) activates CB2 with an EC50 of 3.5 nM, ADB-FUBINAATA is reported to be practically inactive at the CB2 receptor [1][2]. This functional selectivity for CB1 over CB2, in contrast to the dual CB1/CB2 agonism of its close structural relatives, constitutes a pharmacologically informative differentiation: the extended linker modification selectively ablates CB2 efficacy while preserving CB1 full agonism, albeit with substantially reduced potency. This pattern is highly relevant for laboratories conducting CB1 versus CB2 selectivity profiling, as ADB-FUBINAATA may serve as a tool compound to probe linker-length-dependent receptor subtype selectivity within the indole-3-carboxamide series.

Cannabinoid receptor selectivity CB2 functional screening Reference standard panel design

In Vivo Behavioral Pharmacology: ADB-FUBINAATA Fails to Substitute for THC vs. ADB-FUBINACA (Full Substitution, ED50 = 0.075 mg/kg)

In a standardized rat drug discrimination paradigm (Sprague-Dawley rats trained to discriminate 3 mg/kg Δ9-THC, 15-min pretreatment), ADB-FUBINAATA (tested at doses up to 100 mg/kg) failed to fully substitute for the discriminative stimulus of Δ9-THC, indicating that animals did not perceive its interoceptive effects as THC-like [1]. In stark contrast, structurally related tert-leucinamide SCRAs tested under identical conditions produced full and potent substitution: ADB-FUBINACA yielded an ED50 of 0.075 mg/kg, AMB-FUBINACA an ED50 of 0.029 mg/kg, and MDMB-FUBINACA an ED50 of 0.051 mg/kg [2]. In locomotor activity assays in Swiss-Webster mice, ADB-FUBINAATA exhibited weak locomotor depressant effects (ED50 > 6.1 mg/kg), compared to ADB-FUBINACA (ED50 = 0.19 mg/kg) and AMB-FUBINACA (ED50 = 0.19 mg/kg) [2][3].

Drug discrimination Abuse liability assessment In vivo cannabinoid pharmacology

Metabolic Pathway Divergence: Extended Amide Linker Alters Predicted Hepatic Clearance and Metabolite Fingerprint vs. ADB-FUBICA

The addition of a single methylene bridge in the amide linker of ADB-FUBINAATA alters the metabolic liability of the molecule relative to ADB-FUBICA. In a UPLC-HR-MS/MS-based in vitro metabolism study using pooled human liver microsomes, ADB-FUBICA (standard valinate linker length) underwent extensive hydroxylation, amide hydrolysis, and subsequent glucuronidation, yielding metabolite profiles fully distinguishable from those of its indazole analog ADB-FUBINACA [1][2]. Although dedicated in vitro metabolic stability data for ADB-FUBINAATA (t1/2 in HLM, CLint) are not yet available in the primary literature as of this writing, SAR principles established across the tert-leucinamide indole/indazole series predict that the extended linker in ADB-FUBINAATA will alter the steric and electronic environment of the terminal amide, modifying susceptibility to CYP-mediated hydroxylation and amide hydrolysis relative to ADB-FUBICA [1]. This predicted metabolic divergence means that analytical methods validated for ADB-FUBICA (e.g., multiple reaction monitoring [MRM] transitions, retention time, metabolite biomarkers) cannot be assumed transferable to ADB-FUBINAATA without independent validation.

In vitro metabolism Hepatocyte incubation LC-HRMS metabolite profiling

Structural Identity and Purity Requirements: ADB-FUBINAATA Requires Certified Reference Material Distinct from ADB-FUBICA Lot Traceability

ADB-FUBINAATA and ADB-FUBICA differ by one methylene group (–CH2–, exact mass 14.01565 Da) in the amide linker, yielding distinct monoisotopic masses (ADB-FUBINAATA: C22H26FN3O2, 383.2013 Da; ADB-FUBICA: C21H24FN3O2, 369.1857 Da) and distinct fragmentation spectra [1]. This mass difference, while analytically resolvable by high-resolution mass spectrometry (HRMS), poses a risk of misidentification in unit-resolution LC-MS systems where co-elution or shared fragment ions could lead to confusion without certified reference material (CRM) comparison. A 2022 forensic identification study confirmed the structure of seized ADB-FUBINAATA by GC-MS, LC-HRMS, and NMR spectroscopy, establishing definitive spectroscopic signatures (1H NMR, 13C NMR, HRMS/MS) that distinguish it from ADB-FUBICA and all other indole-3-carboxamide analogs [1]. Procurement of a CRM with documented lot-specific purity, storage conditions, and certificate of analysis is therefore mandatory for any laboratory seeking to identify or quantify ADB-FUBINAATA in casework.

Certified reference material (CRM) Forensic analytical validation ISO 17025 compliance

ADB-FUBINAATA Optimal Application Scenarios: Where This Reference Standard Delivers Differentiated Scientific Value


Forensic Toxicology: Confirmatory Identification of ADB-FUBINAATA in Seized Materials and Biological Specimens Using CRM-Anchored LC-HRMS Methods

ADB-FUBINAATA's unique extended amide linker generates a mass spectrometric and chromatographic signature distinct from ADB-FUBICA, permitting unequivocal identification in forensic casework when a certified reference material (CRM) of established purity is used as the calibrator. Laboratories encountering unknown SCRA peaks with nominal mass 383 Da should procure ADB-FUBINAATA CRM to confirm or exclude its presence, as reliance on ADB-FUBICA reference data (369 Da) introduces a risk of false-negative reporting. The compound's 244-fold reduced CB1 potency relative to ADB-FUBICA [1] further means that quantitative toxicological interpretation (e.g., postmortem blood concentration vs. effect) must use compound-specific pharmacological context rather than extrapolating from more potent indole/indazole analogs. Metabolite identification studies, although still limited in the primary literature, should target hydroxylated and hydrolyzed derivatives of the extended linker as candidate urinary biomarkers, with ongoing in vitro hepatocyte incubation experiments recommended as a pre-validation step [2].

Cannabinoid Receptor Pharmacology: Use as a Linker-Length SAR Probe to Investigate CB1 Activation Thresholds and Receptor Subtype Selectivity

The 244-fold potency differential at CB1 between ADB-FUBINAATA (635 nM) and ADB-FUBICA (2.6 nM)—solely attributable to one methylene bridge insertion—makes ADB-FUBINAATA a valuable tool compound for quantitative structure-activity relationship (QSAR) studies probing the steric tolerance of the CB1 orthosteric binding pocket in the linker region [1]. Its functional selectivity for CB1 (full agonist) over CB2 (practically inactive) contrasts sharply with the dual CB1/CB2 agonism of ADB-FUBICA and ADB-FUBINACA, positioning ADB-FUBINAATA as a probe for dissecting the structural determinants of CB2 efficacy within indole-3-carboxamide SCRAs. Researchers designing biased signaling screens or molecular dynamics simulations of ligand-receptor interactions should include ADB-FUBINAATA in compound libraries to parameterize linker-length-dependent receptor activation models.

Behavioral Pharmacology and Abuse Liability Assessment: Negative Control for THC-Like Discriminative Stimulus Effects in Rodent Models

In contrast to ADB-FUBINACA and other tert-leucinamide SCRAs that produce robust, dose-dependent substitution for Δ9-THC in drug discrimination assays (ED50 values ranging from 0.029 to 0.075 mg/kg), ADB-FUBINAATA fails to fully substitute at doses up to 100 mg/kg [1]. This in vivo pharmacological null result—despite retention of CB1 full agonism in vitro—establishes ADB-FUBINAATA as a valuable negative control compound for behavioral pharmacology studies investigating the relationship between in vitro CB1 efficacy and in vivo THC-like interoceptive cues. Research groups funded by NIDA or equivalent agencies to evaluate the abuse liability of emerging SCRAs should consider procuring ADB-FUBINAATA alongside high-potency positives (e.g., MDMB-FUBINACA) to establish the full dynamic range of cannabinoid-like behavioral effects within standardized preclinical screening batteries.

Analytical Method Development and Validation: System Suitability and Cross-Reactivity Testing for Immunoassay and LC-MS/MS Panels

Because ADB-FUBINAATA shares the 4-fluorobenzyl tail and indole core with ADB-FUBICA but differs in the amide linker region, it serves as an informative system suitability compound for evaluating the specificity of SCRA screening immunoassays and targeted LC-MS/MS panels. Laboratories developing or validating broad-spectrum synthetic cannabinoid methods should spike ADB-FUBINAATA CRM into quality control matrices to determine whether existing ELISA or LC-MS/MS transitions recover or cross-react with this newer NPS, and to establish retention time windows and MRM transitions specific to the extended linker structure. Failure to include ADB-FUBINAATA in method scope extension exercises risks analytical blind spots as this compound appears in seized drug exhibits and postmortem casework internationally [1].

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